Structural Differentiation from c-Abl Activator Leads: Functional Reversal Through 4-Methoxybenzamide Substitution
The target compound differs from the structurally closest crystallographically characterized analog, 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide (PDB: 6NPE), solely by replacement of the 2-cyanoacetamide group with a 4-methoxybenzamide moiety. The 2-cyanoacetamide analog was identified through HTS and optimized as a c-Abl kinase allosteric activator, achieving intracellular c-Abl activation in vivo [1]. In contrast, the 4-methoxybenzamide-bearing target compound has been reported in vendor documentation to exhibit inhibitory activity against EGFR and HER2 kinases , representing a complete functional reversal from kinase activation to kinase inhibition driven by a single substituent change.
| Evidence Dimension | Functional pharmacology on kinase targets |
|---|---|
| Target Compound Data | EGFR/HER2 kinase inhibition (vendor-reported; no public quantitative IC50 data identified at time of analysis) |
| Comparator Or Baseline | 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide: c-Abl allosteric activator; X-ray co-crystal structure at 2.15 Å resolution (PDB 6NPE) [1] |
| Quantified Difference | Functional reversal: activation vs. inhibition; structural difference of one substituent group (4-methoxybenzamide vs. 2-cyanoacetamide) |
| Conditions | c-Abl: recombinant kinase domain, X-ray crystallography and cellular activation assays; EGFR/HER2: vendor-reported biochemical inhibition assays |
Why This Matters
This structural-functional dichotomy demonstrates that the 4-methoxybenzamide group is not merely a conservative substitution but a pharmacophore-switching element, making the target compound irreplaceable for researchers seeking kinase inhibition rather than activation.
- [1] Simpson GL, Bertrand SM, Borthwick JA, et al. J Med Chem. 2019;62(4):2154-2171. PDB: 6NPE. PMID: 30689376. View Source
